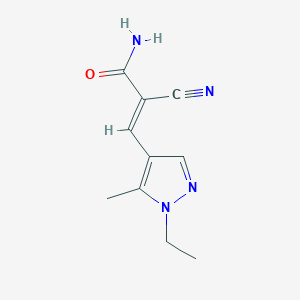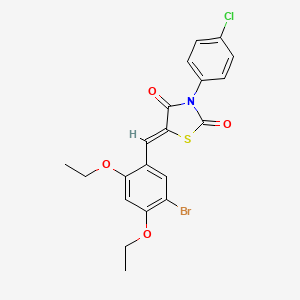![molecular formula C13H13Cl2NO B5327697 [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride, also known as BCA, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 276.2 g/mol. BCA has been used in various studies due to its unique properties and potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. Studies have shown that this compound can inhibit the activity of enzymes such as tyrosinase and urease, which are involved in melanin synthesis and urea metabolism, respectively. This compound has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant and antimicrobial properties. It has been shown to scavenge free radicals and inhibit the growth of various bacteria and fungi. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound is also stable under a wide range of conditions and can be easily stored for long periods. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound could also be used as a tool for studying the mechanisms of action of various compounds and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of [2-(benzyloxy)-5-chlorophenyl]amine hydrochloride involves the reaction between 2-amino-5-chlorobenzyl alcohol and benzyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as acetonitrile or dichloromethane and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Scientific Research Applications
[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other compounds, such as benzoxazoles and benzimidazoles, which have been shown to possess antimicrobial and anticancer properties. This compound has also been used in the development of new drugs and as a tool for studying the mechanisms of action of various compounds.
properties
IUPAC Name |
5-chloro-2-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGJACQANYOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)


![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)


![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)

![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)